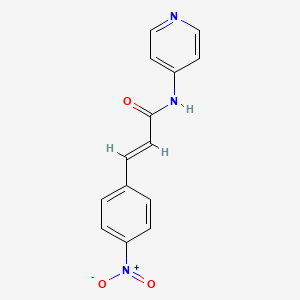
3-(4-nitrophenyl)-N-4-pyridinylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-nitrophenyl)-N-4-pyridinylacrylamide, also known as NPPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the acrylamide family and has been found to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(4-nitrophenyl)-N-4-pyridinylacrylamide is not fully understood, but it is believed to involve the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This results in the inhibition of the enzyme's activity and the prevention of the biochemical reaction that the enzyme catalyzes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antioxidant activity, which makes it a potential candidate for the development of drugs for the treatment of oxidative stress-related diseases. It has also been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the development of drugs for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-nitrophenyl)-N-4-pyridinylacrylamide in lab experiments is its high solubility in water and organic solvents. This makes it easy to prepare solutions of this compound for use in experiments. However, one of the limitations of using this compound in lab experiments is its high cost. This compound is a relatively expensive compound, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(4-nitrophenyl)-N-4-pyridinylacrylamide. One direction is to investigate the potential applications of this compound in the development of drugs for the treatment of Alzheimer's disease, Parkinson's disease, and skin disorders. Another direction is to investigate the mechanism of action of this compound in more detail to gain a better understanding of how it inhibits enzymes. Additionally, research can be conducted to investigate the potential applications of this compound in other areas of scientific research, such as cancer therapy and antimicrobial therapy.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis of this compound involves a multi-step process, and it has been found to exhibit inhibitory activity against various enzymes. This compound has potential applications in the development of drugs for the treatment of Alzheimer's disease, Parkinson's disease, and skin disorders. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This compound has been found to exhibit various biochemical and physiological effects, and it has advantages and limitations for use in lab experiments. There are several future directions for research on this compound, including investigating its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 3-(4-nitrophenyl)-N-4-pyridinylacrylamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of ammonium acetate to form 3-(4-nitrophenyl)-2-cyanoacrylonitrile. The second step involves the reaction of 3-(4-nitrophenyl)-2-cyanoacrylonitrile with pyridine in the presence of ethanol to form this compound. The purity of this compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
3-(4-nitrophenyl)-N-4-pyridinylacrylamide has been found to exhibit potential applications in various areas of scientific research. One of the main areas of application is in the field of drug discovery. This compound has been found to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease, Parkinson's disease, and skin disorders.
Propiedades
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-14(16-12-7-9-15-10-8-12)6-3-11-1-4-13(5-2-11)17(19)20/h1-10H,(H,15,16,18)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFOMRHDAUCERY-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

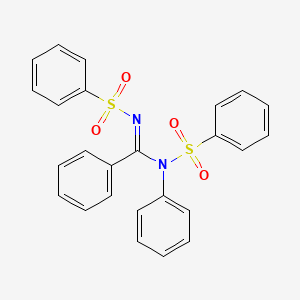
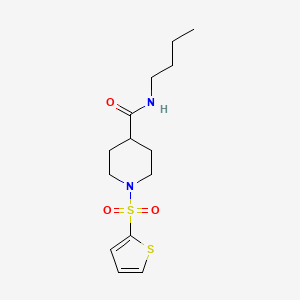
![5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5786317.png)
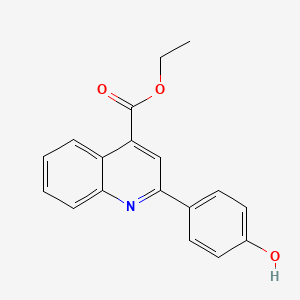
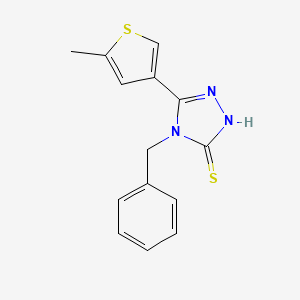
![2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5786339.png)


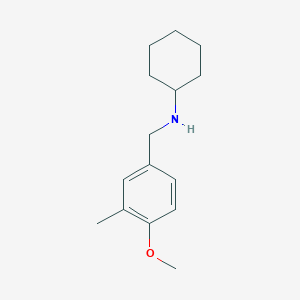

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide](/img/structure/B5786382.png)
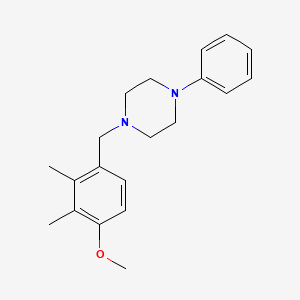

![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5786412.png)